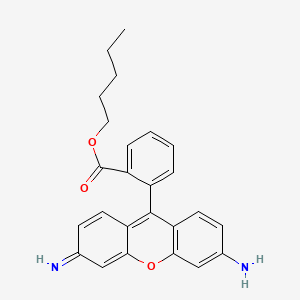
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is a chemical compound known for its fluorescent properties. It is a derivative of xanthene and benzoic acid, and it exhibits a bright yellow-green fluorescence. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate typically involves the condensation of 6-amino-3-imino-3H-xanthene-9-yl with benzoic acid derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered fluorescence properties.
Reduction: Formation of reduced derivatives with potential changes in solubility and reactivity.
Substitution: Formation of substituted derivatives with different functional groups, potentially altering the compound’s fluorescence and reactivity.
科学的研究の応用
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Fluorescent Probes: Used as a fluorescent probe in various biological assays to detect and quantify biomolecules.
Cell Imaging: Employed in cell imaging techniques to visualize cellular structures and processes.
Mitochondrial Staining: Utilized for staining mitochondria in live cells to study mitochondrial function and dynamics.
Flow Cytometry: Used in flow cytometry to analyze cell populations based on fluorescence intensity.
作用機序
The mechanism of action of pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, resulting in fluorescence. This property is utilized in various assays and imaging techniques to detect and visualize biological molecules and structures .
類似化合物との比較
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate is similar to other xanthene derivatives, such as:
Rhodamine 123: Another xanthene derivative with similar fluorescent properties, commonly used in cell imaging and flow cytometry.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths, often used in microscopy and flow cytometry.
Tetramethylrhodamine: A derivative of rhodamine with distinct fluorescent properties, used in various biological assays.
Uniqueness
What sets this compound apart is its specific excitation and emission wavelengths, which make it suitable for certain applications where other fluorescent dyes may not be as effective. Its ability to selectively stain mitochondria and its high fluorescence quantum yield are also notable features.
特性
CAS番号 |
120167-03-5 |
|---|---|
分子式 |
C25H24N2O3 |
分子量 |
400.5 g/mol |
IUPAC名 |
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |
InChIキー |
YDISASJUIRXAHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
正規SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















